Acetarsol

Catalog No.
S16200751
CAS No.
5892-48-8; 97-44-9
M.F
C8H10AsNO5
M. Wt
275.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetarsol

CAS Number

5892-48-8; 97-44-9

Product Name

Acetarsol

IUPAC Name

(3-acetamido-4-hydroxyphenyl)arsonic acid

Molecular Formula

C8H10AsNO5

Molecular Weight

275.09 g/mol

InChI

InChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15)

InChI Key

ODFJOVXVLFUVNQ-UHFFFAOYSA-N

SMILES

Array

solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble

Acetarsol is a member of acetamides and an anilide.
Acetarsol, with the molecular formula N-acetyl-4-hydroxy-m-arsanilic acid, is a pentavalent arsenical compound with antiprotozoal and antihelmintic properties. It was first discovered in 1921 by Ernest Fourneau at the Pasteur Institute. It was developed by Neolab Inc, and approved by Health Canada as an antifungal on December 31, 1964. It has been canceled and withdrawn from the market since August 12, 1997.
Acetarsol is a pentavalent arsenical compound with antiprotozoal and antihelmintic properties. Although its mechanism of action is not fully known, acetarsone may bind to protein-containing sulfhydryl groups located in the parasite, thereby forming lethal As-S bonds. This may prevent their functioning and eventually kill the parasite.
ACETARSONE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for leishmaniasis and trypanosomiasis.
Acetarsol is a chemical compound of arsenic. It is used as an anti-infective. Arsenic is a chemical element that has the symbol As and atomic number 33. It is a poisonous metalloid that has many allotropic forms: yellow (molecular non-metallic) and several black and grey forms (metalloids) are a few that are seen. Three metalloidal forms of arsenic with different crystal structures are found free in nature (the minerals arsenopyrite and the much rarer arsenolamprite and pararsenolamprite), but it is more commonly found as a compound with other elements. (T3, T59)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

274.977492 Da

Monoisotopic Mass

274.977492 Da

Heavy Atom Count

15

Melting Point

225-227 ºC

UNII

806529YU1N

Related CAS

55588-51-7 (unspecified hydrochloride salt)
5892-48-8 (mono-hydrochloride salt)
64046-96-4 (calcium salt)
64046-96-4 (unspecified calcium salt)

Drug Indication

Acetarsol has been used for the treatment of different diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria. Acetarsol was used commonly for the treatment of vaginitis due to _Trichomonas vaginalis_ and _Candida albicans_. When orally administered, acetarsol can be used for the treatment of intestinal amoebiasis and in the form of suppositories it has been researched for the treatment of proctitis. Protozoan infections are parasitic diseases characterized to be caused by organisms classified in the kingdom Protozoa which is formed by a great diversity of organisms.

Mechanism of Action

The mechanism of action of acetarsol is not well known but it is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and to form a lethal As-S bond. The formation of this bond impairs the protein to function and it eventually kills the microorganism.

Absorption Distribution and Excretion

The absorption seems to be very minimal but there are reports of allergic reactions after vaginal administration of acetarsol.
The arsenic found in acetarsol is excreted mainly in the urine. The level of arsenic after acetarsol administration almost reaches the toxic range in urine.
This pharmacokinetic property was not addressed.

Metabolism Metabolites

This pharmacokinetic property was not addressed.
Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Wikipedia

Acetarsol

Biological Half Life

This pharmacokinetic property was not addressed.

Dates

Last modified: 10-13-2025

Biotransformation of arsenic-containing roxarsone by an aerobic soil bacterium Enterobacter sp. CZ-1

Ke Huang, Hanyong Peng, Fan Gao, QingQing Liu, Xiufen Lu, Qirong Shen, X Chris Le, Fang-Jie Zhao
PMID: 30703681   DOI: 10.1016/j.envpol.2019.01.076

Abstract

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid, ROX) is an arsenic-containing compound widely used as a feed additive in poultry industries. ROX excreted in chicken manure can be transformed by microbes to different arsenic species in the environment. To date, most of the studies on microbial transformation of ROX have focused on anaerobic microorganisms. Here, we isolated a pure cultured aerobic ROX-transforming bacterial strain, CZ-1, from an arsenic-contaminated paddy soil. On the basis of 16S rRNA gene sequence, strain CZ-1 was classified as a member of the genus Enterobacter. During ROX biotransformation by strain CZ-1, five metabolites including arsenate (As[V]), arsenite (As[III]), N-acetyl-4-hydroxy-m-arsanilic acid (N-AHPAA), 3-amino-4-hydroxyphenylarsonic acid (3-AHPAA) and a novel sulfur-containing arsenic species (AsC
H
N
O
S) were detected and identified based on high-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS), HPLC-ICP-MS/electrospray ionization mass spectrometry (ESI-MS) and HPLC-electrospray ionization hybrid quadrupole time-of-flight mass spectrometry (ESI-qTOF-MS) analyses. N-AHPAA and 3-AHPAA were the main products, and 3-AHPAA could also be transformed to N-AHPAA. Based on the results, we propose a novel ROX biotransformation pathway by Enterobacter. sp CZ-1, in which the nitro group of ROX is first reduced to amino group (3-AHPAA) and then acetylated to N-AHPAA.


Acetarsol in the management of mesalazine-refractory ulcerative proctitis: a tertiary-level care experience

Konstantinos Argyriou, Sunil Samuel, Gordon W Moran
PMID: 30499784   DOI: 10.1097/MEG.0000000000001326

Abstract

Mesalazine-refractory ulcerative proctitis is common, with a significant proportion of the patients requiring escalation to immunomodulators or biological therapy. Three small preliminary cohort studies suggested good clinical efficacy for the organic arsenic derivative acetarsol in the management of proctitis. Our aim was to describe our experience on the use of acetarsol in proctitis and to review all existing evidence on its safety and efficacy.
We retrospectively reviewed clinical records of all ulcerative colitis patients exposed to acetarsol at Nottingham University Hospitals since 2012. Clinical response was determined basing on physicians' global assessments and patients' improvement over the baseline (reduction in stool frequency and rectal bleeding). Clinical remission was defined as total resolution of symptoms including bleeding cessation. Serum arsenic, C-reactive protein and faecal calprotectin levels reviewed when available. Nonparametric analysis performed.
Twenty-eight (16 males) patients with median (range) age 39 (35) and 9 (19) years disease duration received acetarsol suppositories for proctitis. All had failed mesalazine or corticosteroid topical therapy, with 50% having additionally failed immunomodulators. Median treatment duration was 70 (64) days. 16/28 were prescribed acetarsol more than once. 67.9% achieved clinical response and 46.4% clinical remission. 32.1% required treatment escalation to steroids, thiopurines or antitumour necrosis factor agents. 6/28 patients stopped acetarsol due to side effects.
Acetarsol could be an effective and safe option in the management of refractory proctitis. A definitive trial with long-term safety follow-up is required to investigate the efficacy and safety of this promising drug.


Speciation of arsenic in urine following intravenous administration of arsthinol in mice

Imane Ajana, Alain Astier, Stéphane Gibaud
PMID: 21495268   DOI: 10.1007/s13318-010-0009-6

Abstract

Recent investigations have shown that arsthinol, a trivalent organoarsenic compound (dithiarsolane), has been active in vitro on leukemia cell lines and offers a better therapeutic index than arsenic trioxide, as estimated by the ratio LD50/IC50. To complete our understanding of its urinary excretion, a sensitive method using liquid chromatography coupled with mass spectrometry (LC-MS) was used. Mice were injected intravenously with a single dose of arsthinol at 0.2 mmol/kg of body weight. The amount of total arsenic in tissues and body fluids was determined by a colorimetric method and urine metabolites were analyzed on a C18 Acclaim PepMap 100 A column by LC-MS. Our results showed that only three arsenic species (acetarsol, acetarsol oxide and arsthinol) were detected in the first 24-h urine. Overall, this study confirms that the hydrolysis of dithiarsolanes to arsenoxides (i.e. acetarsol oxide) can be followed by an oxidation in arsonic acids (i.e. acetarsol). All these compounds are excreted in the urine.


Acetarsone, carbarsone and iodochlorohydroxyquinoline

M W GREEN
PMID: 21027191   DOI: 10.1016/s0095-9561(16)30949-5

Abstract




Aplastic anaemia following therapeutic administration of stovarsol

V SCHRIRE
PMID: 21017243   DOI:

Abstract




The use of acetarsone, carbarsone, and iodochlorohydroxyquinoline

M W GREEN
PMID: 21023231   DOI:

Abstract




Pemphigus vulgaris, improved by acetarsone

C S WRIGHT, M L NIEDELMAN
PMID: 21005920   DOI:

Abstract




Dermatitis herpetiformis treated with acetarsone

T CORNBLEET, D COHEN, H C SCHORR
PMID: 21005914   DOI:

Abstract




Paromomycin treatment of recalcitrant Trichomonas vaginalis

S Bhaduri, D Montford
PMID: 20852211   DOI: 10.1258/ijsa.2010.010208

Abstract




Acetarsol Suppositories: Effective Treatment for Refractory Proctitis in a Cohort of Patients with Inflammatory Bowel Disease

Christopher J Kiely, Angela Clark, Joya Bhattacharyya, Gordon W Moran, James C Lee, Miles Parkes
PMID: 29457211   DOI: 10.1007/s10620-017-4890-6

Abstract

Management of proctitis refractory to conventional therapies presents a common clinical problem. The use of acetarsol suppositories, which are derived from organic arsenic, was first described in 1965. Data concerning clinical efficacy and tolerability are very limited.
To examine the efficacy of acetarsol suppositories for the treatment of refractory proctitis.
A retrospective analysis was performed on patients with inflammatory bowel disease treated with acetarsol suppositories between 2008 and 2014 at Addenbrooke's Hospital, Cambridge, United Kingdom. Clinical response was defined as resolution of symptoms back to baseline at the time of next clinic review.
Thirty-nine patients were prescribed acetarsol suppositories between March 2008 and July 2014 (29 patients with ulcerative colitis, nine with Crohn's disease, and one with indeterminate colitis). Thirty-eight were included for analysis. The standard dose of acetarsol was 250 mg twice daily per rectum for 4 weeks. Clinical response was observed in 26 patients (68%). Of the 11 patients who had endoscopic assessment before and after treatment, nine (82%) showed endoscopic improvement and five (45%) were in complete remission (Wilcoxon signed-rank test p = 0.006). One patient developed a macular skin rash 1 week after commencing acetarsol, which resolved within 4 weeks of drug cessation.
Acetarsol was effective for two out of every three patients with refractory proctitis. This cohort had failed a broad range of topical and systemic treatments, including anti-TNFα therapy. Clinical efficacy was reflected in significant endoscopic improvement. Adverse effects of acetarsol were rare.


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